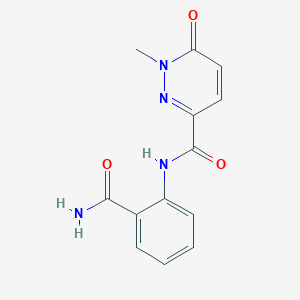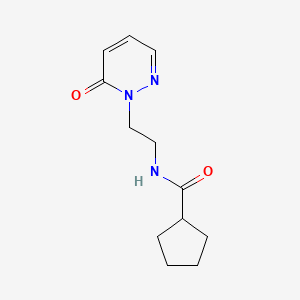![molecular formula C21H24F3N3O B6579563 N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 1049473-69-9](/img/structure/B6579563.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as 4-Phenylpiperazine-3-trifluoromethylbenzamide (PPTB), is an organic compound that has been widely studied for its potential applications in scientific research. PPTB is a substituted benzamide and is composed of a phenylpiperazine group attached to a trifluoromethylbenzamide group. It has been used as a ligand for various receptors and transporters, and as a tool for studying the effects of these receptors and transporters on biochemical and physiological processes.
科学的研究の応用
PPTB has been widely used in scientific research as a tool to study the effects of various receptors and transporters on biochemical and physiological processes. It has been used as a ligand for the serotonin 5-HT3 receptor, the serotonin transporter, the dopamine transporter, and the norepinephrine transporter. It has also been used to study the effects of these receptors and transporters on the release of neurotransmitters, the regulation of dopamine levels in the brain, and the regulation of serotonin levels in the brain.
作用機序
- Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489
- Obniska, J., Rapacz, A., Koczurkiewicz, P., & Filipek, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-substituted piperazin-1-yl)pyrimidine-5-carboxamides. Medicinal Chemistry Research, 24(3), 1100–1108
- Alzheimer’s Association. (2022). Alzheimer’s disease facts and figures. Alzheimer’s & Dementia, 18(3), 321–391
実験室実験の利点と制限
PPTB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively non-toxic and has a low potential for abuse. However, PPTB has several limitations for use in laboratory experiments. It is a relatively weak agonist or antagonist at the receptors and transporters it binds to, and it has a short half-life in the body.
将来の方向性
There are several potential future directions for research involving PPTB. One potential direction is to explore the potential therapeutic applications of PPTB. Another potential direction is to explore the potential of PPTB as a tool to study the effects of various receptors and transporters on biochemical and physiological processes. Additionally, further research could be done to explore the potential of PPTB as a tool to study the effects of various drugs on biochemical and physiological processes. Finally, further research could be done to explore the potential of PPTB as a tool to study the effects of various environmental factors on biochemical and physiological processes.
合成法
PPTB can be synthesized in a two-step process. In the first step, 4-phenylpiperazine is reacted with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-phenylpiperazine-3-trifluoromethylbenzoyl chloride. In the second step, the intermediate is reacted with ammonia or an amine in the presence of a base such as pyridine to form PPTB.
生化学分析
Biochemical Properties
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide has been found to interact with several biomolecules. It has an affinity to dopamine D2 receptor of 115 nM . Additionally, it possesses nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These interactions suggest that the compound could play a role in various biochemical reactions.
Cellular Effects
It has been observed to decrease amphetamine-induced hyperactivity in mice, suggesting it may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with multiple targets at the molecular level. Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .
特性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMVIAQDYZBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)
![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)